molecular formula C33H40N2O9 B1139280 [8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate CAS No. 85412-77-7

[8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate

Cat. No.: B1139280
CAS No.: 85412-77-7
M. Wt: 608.7 g/mol
InChI Key: JAXWQXGHHUWAKY-ICFBRBJFSA-N
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Description

Subhirsine is a new dimeric alkaloid of the tropane series, derived from the roots of Convolvulus subhirsutus . It was discovered in the roots collected from the territory of the Chimkent Province (Kazakh SSR) . The composition of Subhirsine is C33N40O9N2 .


Molecular Structure Analysis

Subhirsine has a molecular weight of 608.6787 g/mol . Its IUPAC name is 8-({3-[(3,4-dimethoxyphenyl)carbonyloxy]-8-azabicyclo[3.2.1]octan-8-yl}carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate . The molecule contains a total of 89 bonds, including 49 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 seven-membered rings, 2 esters (aromatic), 1 urea (-thio) derivative, 4 ethers (aromatic), and 2 Pyrrolidines .


Physical and Chemical Properties Analysis

Subhirsine is a solid compound with a melting point of 190–191°C . More detailed physical and chemical properties such as solubility, stability, and spectral data are not available in the current literature and would require further investigation.

Scientific Research Applications

  • "Subhirsine — A new alkaloid from the roots of Convolvulus subhirsutus" by S. Aripova, E. Sharova, S. Y. Yunusov (1982). This study discovered Subhirsine, identifying it as a new dimeric alkaloid of the tropane series, derived from the roots of Convolvulus subhirsutus. The paper provides basic chemical information about Subhirsine, including its melting point, composition, and structure (Aripova, Sharova, & Yunusov, 1982).

Properties

CAS No.

85412-77-7

Molecular Formula

C33H40N2O9

Molecular Weight

608.7 g/mol

IUPAC Name

[(1S,5R)-8-[(1R,5S)-3-(3,4-dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C33H40N2O9/c1-39-27-11-5-19(13-29(27)41-3)31(36)43-25-15-21-7-8-22(16-25)34(21)33(38)35-23-9-10-24(35)18-26(17-23)44-32(37)20-6-12-28(40-2)30(14-20)42-4/h5-6,11-14,21-26H,7-10,15-18H2,1-4H3/t21-,22+,23-,24+,25?,26?

InChI Key

JAXWQXGHHUWAKY-ICFBRBJFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C(=O)N4[C@@H]5CC[C@H]4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC

SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C(=O)N4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C(=O)N4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC

Synonyms

[8,8'-(Carbonyl)bis(8-azabicyclo[3.2.1]octane)]-3,3'-diol bis(3,4-dimethoxybenzoate)

Origin of Product

United States

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